Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate

Catalog No.
S864982
CAS No.
474943-59-4
M.F
C37H70NaO8P
M. Wt
728.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)...

CAS Number

474943-59-4

Product Name

Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate

IUPAC Name

sodium;[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate

Molecular Formula

C37H70NaO8P

Molecular Weight

728.1 g/mol

InChI

InChI=1S/C37H71O8P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,35H,3-16,19-34H2,1-2H3,(H2,40,41,42);/q;+1/p-1/b18-17-;/t35-;/m1./s1/i2D3,4D2,6D2,8D2,10D2,12D2,14D2,16D2,19D2,21D2,23D2,25D2,27D2,29D2,31D2;

InChI Key

PPYXMAJBOKWTQX-VYSSPCEXSA-M

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]

Description

Deuterated fatty acids experience exchange of the deuteriums on the alpha carbon to the carbonyl, i.e., C2 position, and will therefore be a mixture of compounds that are fully deuterated and partially deuterated at that position.

Lipidomics

Application Summary: “16:0-18:1 PA-d31 (sodium)” can be used as a quantitative standard in ESI-MS/MS-based lipidomic analysis .

Methods of Application: The compound serves as an internal standard to ensure accuracy and precision in the mass spectrometry analysis of complex lipid mixtures.

Results Summary: This application would enhance the reliability of lipidomic profiles, which are crucial for understanding cellular lipid metabolism and identifying biomarkers for diseases.

Yeast Lipid Profiling

Application Summary: The stable isotope nature of “16:0-18:1 PA-d31 (sodium)” makes it suitable as an internal standard in yeast lipid profiling .

  • Origin: Phospholipids are naturally occurring molecules found in all living organisms []. They are synthesized by enzymes within cells.
  • Significance: Phospholipids are the major building blocks of cell membranes, forming a bilayer structure that controls the passage of materials in and out of the cell []. They also play roles in various cellular processes like signaling and enzyme function [].

Molecular Structure Analysis

  • Key features:
    • The molecule contains a phosphate group (PO4), a glycerol backbone, and two fatty acid chains (hexadecanoyl and octadec-9-enoyl) [].
    • The presence of the "(2R)" designation indicates a specific stereochemistry at the second carbon atom (C2) of the glycerol backbone, where the hydrogen and phosphate group are positioned on the same side.
    • The "(9Z)" designation signifies a double bond at the ninth carbon atom (C9) of the octadec-enoyl chain, with the Z configuration indicating the relative positioning of the hydrogens across the double bond.
  • Notable aspects:
    • The presence of a double bond (unsaturation) in the octadec-enoyl chain can affect the fluidity and packing of the phospholipid in the cell membrane [].

Chemical Reactions Analysis

  • Synthesis: Information on the specific synthesis of this compound is limited. However, phospholipids can be generally synthesized through enzymatic reactions involving glycerol, fatty acids, and phosphate precursors [].
  • Decomposition: Phospholipids can undergo hydrolysis, where the ester bonds between the fatty acids and glycerol backbone are broken down by water molecules in a reaction catalyzed by enzymes like phospholipases [].

Physical And Chemical Properties Analysis

  • Melting point: High melting points (above 100°C) due to the long fatty acid chains [].
  • Boiling point: Decomposes before boiling due to the presence of ester linkages [].
  • Solubility: Insoluble in water but soluble in organic solvents like chloroform and methanol [].
  • Stability: Relatively stable under physiological conditions (neutral pH, body temperature) but can be degraded by enzymes or extreme temperatures [].

Mechanism of Action (if applicable)

  • Bilayer formation: Phospholipid molecules arrange themselves in a bilayer structure due to their amphipathic nature (having both hydrophilic and hydrophobic regions). The hydrophilic phosphate head groups face the watery environment (exterior and interior of the cell), while the hydrophobic fatty acid tails form the interior of the bilayer, creating a barrier that selectively allows passage of materials [].
  • Signaling: Phospholipids can be involved in cell signaling pathways through modifications like phosphorylation or cleavage by enzymes [].

Dates

Modify: 2023-08-16

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